REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3]1>CO>[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]([CH:14]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3]1
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Name
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|
Quantity
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205 mg
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Type
|
reactant
|
Smiles
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CN1N=CC(=C1)C(=CC(=O)OCC)C1CCOCC1
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
argon was bubbled through the solution for 5 minutes
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Duration
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5 min
|
Type
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ADDITION
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Details
|
To the solution was added 10% Pd/C (41 mg)
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Type
|
CUSTOM
|
Details
|
the flask was fitted with a balloon
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Type
|
ADDITION
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Details
|
containing hydrogen
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Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a plug of celite
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Type
|
CONCENTRATION
|
Details
|
And solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was used directly in the next reaction
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CN1N=CC(=C1)C(CC(=O)OCC)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |